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Compound of Interest

Compound Name: TGX-155

Cat. No.: B1682241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ)

isoform. Understanding its cross-reactivity with other kinases is crucial for elucidating its

mechanism of action, predicting potential off-target effects, and guiding its therapeutic

application. This guide provides a comparative analysis of TGX-155's inhibitory activity against

other kinases, supported by available experimental data.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of TGX-155 has been primarily characterized against various isoforms of

the PI3K family. The following table summarizes the half-maximal inhibitory concentration

(IC50) values of TGX-155 against key PI3K isoforms. Lower IC50 values indicate greater

potency.

Kinase Target IC50 (nM)

PI3Kβ 10

PI3Kγ 166

PI3Kδ 166

Data sourced from publicly available information.
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This data demonstrates that TGX-155 is most potent against its primary target, PI3Kβ. While it

exhibits inhibitory activity against PI3Kγ and PI3Kδ, it is significantly less potent compared to its

effect on PI3Kβ, indicating a degree of selectivity for the beta isoform within the PI3K family.

Comprehensive data on the cross-reactivity of TGX-155 against a broader panel of protein

kinases is not widely available in the public domain.

PI3K/Akt Signaling Pathway and TGX-155 Inhibition
TGX-155 exerts its effects by inhibiting PI3Kβ, a key enzyme in the PI3K/Akt signaling pathway.

This pathway is critical for regulating cell growth, proliferation, survival, and motility. The

diagram below illustrates the canonical PI3K/Akt signaling cascade and highlights the point of

inhibition by TGX-155.
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PI3K/Akt signaling pathway with TGX-155 inhibition.
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Experimental Protocols
The determination of kinase inhibition, as summarized in the table above, is typically performed

using biochemical assays. Below is a detailed, generalized protocol for a Homogeneous Time-

Resolved Fluorescence (HTRF) kinase assay, a common method for quantifying kinase activity

and inhibitor potency.

Objective: To determine the IC50 value of TGX-155 against a specific kinase.

Materials:

Recombinant kinase enzyme

Kinase-specific substrate (e.g., a biotinylated peptide)

Adenosine triphosphate (ATP)

TGX-155 (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)

Assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA)

HTRF detection reagents:

Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)

Streptavidin-XL665 (or a similar acceptor fluorophore)

384-well low-volume microplates

HTRF-compatible microplate reader

Experimental Workflow:
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1. Reagent Preparation

2. Kinase Reaction

3. Signal Detection

4. Data Analysis

Prepare serial dilutions of TGX-155 in DMSO

Dispense TGX-155 dilutions and DMSO controls into microplate wells

Dilute kinase enzyme in assay buffer

Add diluted kinase enzyme to all wells

Dilute substrate and ATP in assay buffer

Initiate reaction by adding substrate/ATP mix

Incubate briefly to allow inhibitor binding

Incubate at room temperature to allow phosphorylation

Stop reaction and add HTRF detection reagents

Incubate to allow antibody and streptavidin binding

Read plate on an HTRF reader (665 nm and 620 nm)

Calculate HTRF ratio (665 nm / 620 nm)

Plot HTRF ratio vs. log[TGX-155]

Determine IC50 value using non-linear regression

Click to download full resolution via product page

Generalized workflow for an HTRF kinase inhibition assay.
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Procedure:

Compound Preparation: Prepare a serial dilution of TGX-155 in DMSO. A typical starting

concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

Assay Plate Preparation: Dispense a small volume (e.g., nanoliters) of the diluted TGX-155
and DMSO (as a vehicle control) into the wells of a 384-well plate.

Kinase Reaction:

Add the diluted kinase enzyme to each well.

Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to

bind to the kinase.

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

The final ATP concentration should be close to its Km value for the specific kinase.

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. The

incubation time should be within the linear range of the reaction.

Detection:

Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer

containing EDTA.

The detection mix includes a Europium cryptate-labeled antibody that specifically

recognizes the phosphorylated substrate and streptavidin-XL665 which binds to the

biotinylated substrate.

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the detection

reagents to bind.

Data Acquisition:

Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence

emission at 665 nm (acceptor) and 620 nm (donor).
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Data Analysis:

Calculate the HTRF ratio (E665nm / E620nm) * 10,000 for each well.

Plot the HTRF ratio against the logarithm of the TGX-155 concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation using

appropriate software.

This guide provides a summary of the known cross-reactivity of TGX-155 and the

methodologies used to assess it. Further comprehensive screening against a wider kinome

panel would provide a more complete picture of its selectivity profile.

To cite this document: BenchChem. [TGX-155: A Comparative Guide to its Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682241#cross-reactivity-of-tgx-155-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

